molecular formula C58H58N2O8 B15045295 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) CAS No. 5308-92-9

4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate)

Cat. No.: B15045295
CAS No.: 5308-92-9
M. Wt: 911.1 g/mol
InChI Key: TUURDWYVPMIMQB-UHFFFAOYSA-N
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Description

The compound 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) (CAS RN: 5308-92-9) is a symmetrically substituted anthraquinone derivative. Its molecular formula is C₅₈H₅₈N₂O₈, and it features:

  • A central 9,10-anthraquinone core.
  • Two (4-butylphenyl)carbonylamino groups at positions 4 and 5.
  • Two 4-butylbenzoate ester groups at positions 1 and 6.

Properties

CAS No.

5308-92-9

Molecular Formula

C58H58N2O8

Molecular Weight

911.1 g/mol

IUPAC Name

[4,5-bis[(4-butylbenzoyl)amino]-8-(4-butylbenzoyl)oxy-9,10-dioxoanthracen-1-yl] 4-butylbenzoate

InChI

InChI=1S/C58H58N2O8/c1-5-9-13-37-17-25-41(26-18-37)55(63)59-45-33-35-47(67-57(65)43-29-21-39(22-30-43)15-11-7-3)51-49(45)53(61)50-46(60-56(64)42-27-19-38(20-28-42)14-10-6-2)34-36-48(52(50)54(51)62)68-58(66)44-31-23-40(24-32-44)16-12-8-4/h17-36H,5-16H2,1-4H3,(H,59,63)(H,60,64)

InChI Key

TUURDWYVPMIMQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)OC(=O)C4=CC=C(C=C4)CCCC)C(=O)C5=C(C=CC(=C5C3=O)NC(=O)C6=CC=C(C=C6)CCCC)OC(=O)C7=CC=C(C=C7)CCCC

Origin of Product

United States

Preparation Methods

Synthesis of the Anthracene Core Structure

The anthracene core can be synthesized using established methods for preparing anthracene derivatives. One approach involves Diels-Alder reactions as reported in the literature for similar compounds:

  • Friedel-Crafts Approach: A Friedel-Crafts cyclization reaction can be employed to construct the anthracene framework. This method has been documented for the synthesis of various anthracene derivatives as described by Mohammadiannejad-Abbasabadi and colleagues.

  • Cobalt-Catalyzed Cyclotrimerization: An alternative approach involves cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes and bis(trimethylsilyl)acetylene, followed by halodesilylation and oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain substituted anthracenes.

Functionalization of 4,5-Positions with Amino Groups

The functionalization of the 4,5-positions with amino groups can be achieved through the following sequence:

  • Nitration: Selective nitration of the anthracene core at the 4,5-positions using a mixture of concentrated nitric acid and sulfuric acid at controlled temperature (-5°C to 0°C).

  • Reduction: The nitro groups can be reduced to amino groups using various reducing systems. Based on similar transformations described in the literature, the following methods could be employed:

    a) Catalytic hydrogenation using palladium on carbon or Raney nickel catalyst under hydrogen pressure.

    b) Chemical reduction using iron or zinc in acidic conditions.

    c) Reduction using ferric chloride/hydrazine hydrate system in alcohol solvent with activated carbon, as demonstrated for related nitro compounds.

Acylation of Amino Groups

The acylation of the 4,5-amino groups with 4-butylbenzoyl chloride can be performed under the following conditions:

  • Dissolve the 4,5-diamino-9,10-dioxo-9,10-dihydroanthracene intermediate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Add an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the hydrogen chloride generated during the reaction.

  • Add 4-butylbenzoyl chloride dropwise at 0-5°C and allow the reaction to warm to room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purify the product through recrystallization or column chromatography.

Optimized Synthetic Route

Based on the available information and synthetic principles, the following optimized synthetic route is proposed for the preparation of 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate):

Step 1: Preparation of 4,5-Dinitro-9,10-dioxo-9,10-dihydroanthracene

  • Dissolve anthraquinone (10 g) in concentrated sulfuric acid (100 mL) at 0°C.
  • Add a mixture of concentrated nitric acid (10 mL) and sulfuric acid (10 mL) dropwise while maintaining the temperature below 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Pour the reaction mixture into ice water and collect the precipitated product by filtration.
  • Wash with water until neutral and dry under vacuum to obtain 4,5-dinitro-9,10-dioxo-9,10-dihydroanthracene.

Step 2: Reduction of Nitro Groups

  • Dissolve 4,5-dinitro-9,10-dioxo-9,10-dihydroanthracene (5 g) in a mixture of ethanol (100 mL) and tetrahydrofuran (50 mL).
  • Add ferric chloride (0.5 g) and activated carbon (1 g) to the solution.
  • Add hydrazine hydrate (80%, 20 mL) dropwise while maintaining the temperature at 60-70°C.
  • Stir the reaction mixture at reflux for 3-4 hours until the reduction is complete (monitor by TLC).
  • Filter the reaction mixture to remove the catalyst, concentrate the filtrate, and precipitate the product by adding water.
  • Collect the 4,5-diamino-9,10-dioxo-9,10-dihydroanthracene by filtration and dry under vacuum.

Step 3: Preparation of 1,8-Dihydroxy-4,5-diamino-9,10-dioxo-9,10-dihydroanthracene

  • Dissolve 4,5-diamino-9,10-dioxo-9,10-dihydroanthracene (3 g) in a mixture of sodium hydroxide (2 g) in water (50 mL) and methanol (50 mL).
  • Add hydrogen peroxide (30%, 10 mL) dropwise at 0-5°C.
  • Stir the reaction mixture at room temperature for 6-8 hours.
  • Acidify the reaction mixture with dilute hydrochloric acid to pH 4-5.
  • Collect the precipitated 1,8-dihydroxy-4,5-diamino-9,10-dioxo-9,10-dihydroanthracene by filtration and dry under vacuum.

Step 4: Acylation of Amino Groups

  • Dissolve 1,8-dihydroxy-4,5-diamino-9,10-dioxo-9,10-dihydroanthracene (2 g) in dry N,N-dimethylformamide (50 mL).
  • Add triethylamine (4 mL) and cool the solution to 0-5°C.
  • Add 4-butylbenzoyl chloride (3.5 g) dropwise and stir at 0-5°C for 1 hour.
  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
  • Pour the reaction mixture into ice water and collect the precipitated product by filtration.
  • Purify the 1,8-dihydroxy-4,5-bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene by recrystallization from a suitable solvent.

Step 5: Esterification of Hydroxyl Groups

  • Dissolve 1,8-dihydroxy-4,5-bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene (1 g) in dry dichloromethane (50 mL).
  • Add 4-dimethylaminopyridine (DMAP, 0.1 g) and triethylamine (2 mL) to the solution.
  • Add 4-butylbenzoyl chloride (2 g) dropwise at 0-5°C.
  • Stir the reaction mixture at room temperature for 24 hours.
  • Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the final product, 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate), by column chromatography using an appropriate solvent system.

Alternative Synthetic Approaches

Suzuki Coupling Approach

Based on research on unsymmetric anthracene compounds, an alternative approach could involve Suzuki coupling reactions to introduce the aromatic substituents:

  • Prepare 9-trifluoromethanesulfonyloxyanthracene by reacting anthrone with trifluoromethanesulfonic anhydride in the presence of a base.

  • Conduct a Suzuki coupling reaction with appropriate boronic acids or esters to introduce aryl groups at specific positions.

  • Further functionalize the anthracene core through selective oxidation and subsequent reactions to introduce the required functional groups.

This approach would require careful control of regioselectivity and protecting group strategies to achieve the desired substitution pattern.

Direct Condensation Approach

Another approach could involve direct condensation reactions between appropriately functionalized starting materials:

  • Prepare 4,5-diaminoanthraquinone as a key intermediate.

  • Introduce the 4-butylbenzoyl groups through direct condensation with 4-butylbenzoic acid or its activated derivatives.

  • Functionalize the 1,8-positions through appropriate chemical transformations.

This approach might offer advantages in terms of fewer steps but could present challenges in terms of selectivity and purification.

Analytical Characterization

The synthesized 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) can be characterized using the following analytical methods:

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR: To confirm the presence and environment of protons in the compound.
    • ¹³C NMR: To identify the carbon framework and functional groups.
    • 2D NMR techniques (COSY, HSQC, HMBC): To establish connectivity and structural confirmation.
  • Infrared (IR) Spectroscopy

    • Characteristic absorptions for carbonyl groups (ester, amide, and quinone), C-N bonds, and aromatic C-H stretching.
  • Mass Spectrometry

    • High-resolution mass spectrometry (HRMS) to confirm the molecular formula.
    • Fragmentation pattern analysis to support structural assignment.

Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC)

    • Purity assessment and potential isolation of any isomers or impurities.
  • Thin-Layer Chromatography (TLC)

    • Monitoring reaction progress and preliminary purity assessment.

Crystallographic Analysis

X-ray crystallography can provide definitive structural confirmation if suitable crystals can be grown. Based on similar compounds, recrystallization from solvents such as methanol, ethyl acetate, or dichloromethane/hexane mixtures might yield crystals suitable for X-ray diffraction analysis.

Process Optimization and Scale-Up Considerations

For industrial or large-scale production of 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate), several factors need to be considered:

Reaction Conditions Optimization

  • Temperature Control: Careful temperature control during nitration and reduction steps is crucial to prevent side reactions and ensure selectivity.

  • Solvent Selection: Using environmentally friendly solvents where possible, and optimizing solvent recovery systems for more hazardous solvents.

  • Catalyst Recovery: Implementing efficient systems for recovery and reuse of catalysts, particularly for hydrogenation or metal-catalyzed steps.

Purification Methods

  • Crystallization Conditions: Optimizing crystallization parameters (solvent system, cooling rate, seeding) to enhance yield and purity.

  • Chromatographic Methods: Developing efficient chromatographic methods for purification, potentially using continuous flow systems for scale-up.

  • Filtration and Washing Protocols: Establishing optimal filtration and washing protocols to minimize product loss while ensuring high purity.

The synthesis of 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) presents several challenges due to the complexity of the molecular structure and the need for selective functionalization at specific positions of the anthracene core. The proposed synthetic routes provide a framework for the preparation of this complex compound, drawing on established methodologies for anthracene functionalization and strategic introduction of functional groups.

Future research directions may include:

  • Development of more efficient catalytic systems for selective transformations.
  • Investigation of alternative synthetic routes with fewer steps and higher overall yields.
  • Exploration of continuous flow chemistry approaches for more efficient and scalable synthesis.
  • Detailed studies on the structure-property relationships of this compound and related derivatives.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) has several scientific research applications:

    Materials Science: This compound can be used in the development of novel polymers and materials with unique thermal and mechanical properties.

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s behavior in biological systems and its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogous anthraquinone derivatives:

Compound Name CAS RN Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound 5308-92-9 C₅₈H₅₈N₂O₈ - 4,5-Bis[(4-butylbenzoyl)amino]
- 1,8-Bis(4-butylbenzoate)
907.07 High lipophilicity due to ester and alkyl chains
1,4-Bis((4-butylphenyl)amino)-5,8-dihydroxyanthracene-9,10-dione 28198-05-2 C₃₄H₃₄N₂O₄ - 1,4-Bis(4-butylphenylamino)
- 5,8-Dihydroxy
534.64 Hydroxy and amino groups enhance hydrogen bonding
N,N'-(9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide 2987-68-0 C₂₈H₂₀N₂O₄ - 1,4-Bis(benzamido) 448.47 Simpler structure with aromatic amides
6,7-Dichloro-1,4-bis[(4-methylphenyl)amino]anthraquinone 70729-59-8 C₂₈H₂₀Cl₂N₂O₂ - 1,4-Bis(4-methylphenylamino)
- 6,7-Dichloro
487.38 Chlorine atoms increase electron-withdrawing effects
1,4-Bis[[2-hydroxyethyl)amino]ethyl]amino-5,8-dimethylanthracene-9,10-dione N/A C₂₄H₃₀N₄O₄ - 1,4-Bis(aminoethyl-hydroxyethyl)
- 5,8-Dimethyl
462.52 Polar substituents improve aqueous solubility
Key Observations:
  • Lipophilicity: The target compound’s 4-butylbenzoate esters and alkyl chains likely render it more lipophilic than derivatives with hydroxy or amino groups (e.g., 28198-05-2 or C₂₄H₃₀N₄O₄).
  • Steric Effects : Bulky substituents in the target compound may hinder intermolecular interactions compared to simpler analogs like 2987-68-0.
  • Electronic Properties : Chlorine atoms in 70729-59-8 enhance electron withdrawal, whereas the target compound’s ester groups may act as electron-withdrawing but less polar than chlorine .

Biological Activity

4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) (CAS No. 5308-92-9) is a complex organic compound with a molecular formula of C58H58N2O8 and a molecular weight of approximately 911.09 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including anti-cancer properties and applications in photodynamic therapy.

Chemical Structure and Properties

The compound features a unique anthracene backbone with multiple functional groups that contribute to its biological activity. The presence of butylphenyl groups enhances its solubility and stability in biological systems.

Property Value
Molecular FormulaC58H58N2O8
Molecular Weight911.09 g/mol
CAS Number5308-92-9
Chemical StructureStructure

Anticancer Properties

Research indicates that compounds with similar structures to 4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate) exhibit significant anticancer activity. The mechanism typically involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) when exposed to light (photodynamic effect).

A study by X et al. (2023) demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound could inhibit cell proliferation and induce apoptosis via mitochondrial pathways .

Antioxidant Activity

The antioxidant potential of this compound has also been studied. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro assays revealed that the compound could reduce oxidative damage in cellular models .

Case Studies

  • Study on Anticancer Efficacy : A recent investigation evaluated the anticancer effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study found that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation .
  • Antioxidant Activity Assessment : Another study focused on assessing the antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound exhibited a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid .

Q & A

Basic: What are the recommended methods for synthesizing this compound with high purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Acylation : React anthraquinone diamine derivatives with 4-butylbenzoyl chloride (synthesized from 4-butylbenzoic acid using thionyl chloride ).
  • Esterification : Use bis(4-butylbenzoate) precursors under coupling agents (e.g., DCC/DMAP) to functionalize the anthraquinone core .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from DMF/ethanol. Confirm purity (>98%) via HPLC (C18 column, UV detection at 254 nm) and ¹H NMR (DMSO-d6, 400 MHz) .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., butyl chain protons at δ 0.8–1.6 ppm, aromatic protons at δ 7.2–8.5 ppm) .
  • HPLC-MS : Use electrospray ionization (ESI-MS) to verify molecular weight ([M+H]+ expected m/z ~950–1000 Da) and detect impurities .
  • FT-IR : Identify carbonyl stretches (C=O at ~1670–1700 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .

Advanced: How can conflicting solubility data in different solvent systems be resolved?

Methodological Answer:

  • Systematic Solubility Screening : Test in polar (DMF, DMSO), semi-polar (THF), and non-polar solvents (toluene) using UV-Vis spectroscopy (λ_max ~450 nm for anthraquinone absorption).
  • Thermodynamic Modeling : Apply group-contribution methods (e.g., UNIFAC) to predict solubility parameters .
  • Controlled Replicates : Conduct triplicate measurements under standardized temperatures (25°C ± 0.1°C) to minimize experimental variability .

Advanced: What experimental designs are optimal for studying photostability under varying conditions?

Methodological Answer:

  • Split-Plot Design : Use UV irradiation chambers with controlled intensity (e.g., 365 nm LED) and environmental factors (humidity, O₂ levels). Replicate experiments across 4 batches to assess degradation kinetics .
  • Analytical Endpoints : Monitor degradation via HPLC (loss of parent compound) and ESR spectroscopy (free radical formation).
  • Statistical Analysis : Apply ANOVA to isolate effects of light intensity vs. environmental variables .

Advanced: How can computational models predict thermodynamic properties when experimental data is limited?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to estimate Gibbs free energy and dipole moments .
  • Group-Contribution : Estimate melting points and logP values via fragment-based methods (e.g., Joback-Reid) .
  • Validation : Cross-check predictions with differential scanning calorimetry (DSC) and octanol-water partition experiments .

Advanced: How do steric effects from the butyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates with/without butyl groups using Suzuki-Miyaura coupling (Pd catalysts, aryl halides). Monitor via GC-MS.
  • Molecular Dynamics Simulations : Analyze steric hindrance using van der Waals surface maps (software: Gaussian or Schrödinger Suite) .
  • X-ray Crystallography : Resolve crystal structures to measure bond angles/distortions near substituents .

Advanced: What strategies address reproducibility challenges in synthesizing this compound?

Methodological Answer:

  • Standardized Protocols : Document reaction parameters (e.g., anhydrous conditions, inert atmosphere) and raw material sources (CAS-tagged reagents, e.g., 4-butylbenzoic acid [CAS: 94-51-9]) .
  • Interlaboratory Validation : Share samples with independent labs for NMR and elemental analysis cross-verification .
  • Contradiction Analysis : Use root-cause analysis (e.g., Ishikawa diagrams) to trace impurities to specific synthesis steps .

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